molecular formula C9H17NO2 B12844348 Methyl 2-amino-3,3-dimethylhex-5-enoate

Methyl 2-amino-3,3-dimethylhex-5-enoate

Cat. No.: B12844348
M. Wt: 171.24 g/mol
InChI Key: IQPRZDWMLCOTDJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,3-dimethylhex-5-enoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of hexenoic acid and features both an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,3-dimethylhex-5-enoate typically involves the esterification of 2-amino-3,3-dimethylhex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for efficient production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,3-dimethylhex-5-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of Methyl 2-nitro-3,3-dimethylhex-5-enoate.

    Reduction: Formation of Methyl 2-amino-3,3-dimethylhex-5-enol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3,3-dimethylhex-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,3-dimethylhex-5-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which can interact with cellular pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-dimethylhex-5-enoate: Similar structure but lacks the amino group.

    2-Amino-3,3-dimethylhex-5-enoic acid: Similar structure but lacks the ester group.

Uniqueness

Methyl 2-amino-3,3-dimethylhex-5-enoate is unique due to the presence of both an amino group and a methyl ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-amino-3,3-dimethylhex-5-enoate

InChI

InChI=1S/C9H17NO2/c1-5-6-9(2,3)7(10)8(11)12-4/h5,7H,1,6,10H2,2-4H3

InChI Key

IQPRZDWMLCOTDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C(C(=O)OC)N

Origin of Product

United States

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